2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound helps increase acetylcholine levels, thereby improving cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole and piperidine structure and are also investigated for their potential in treating Alzheimer’s disease.
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol: Another related compound with similar structural features and biological activities.
Uniqueness
Its ability to inhibit acetylcholinesterase and prevent amyloid aggregation makes it particularly valuable in the field of neurodegenerative disease research .
Properties
Molecular Formula |
C20H20N4O3S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O3S2/c1-29(25,26)17-4-2-3-16-19(17)23-20(28-16)24-9-6-14(7-10-24)13-27-18-11-15(12-21)5-8-22-18/h2-5,8,11,14H,6-7,9-10,13H2,1H3 |
InChI Key |
YSJQHFDHXLZIBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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